molecular formula C11H14N2O3 B7872921 3-(2-Nitrophenoxy)piperidine

3-(2-Nitrophenoxy)piperidine

Cat. No.: B7872921
M. Wt: 222.24 g/mol
InChI Key: VZOUXOOGUDTNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)piperidine typically involves the nucleophilic substitution reaction of piperidine with 2-nitrophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack on the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 3-(2-Aminophenoxy)piperidine.

    Oxidation: Piperidinone derivatives.

    Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.

Scientific Research Applications

3-(2-Nitrophenoxy)piperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the piperidine ring’s bioactivity.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if the compound is used as a precursor for a drug targeting neurological disorders, it may modulate neurotransmitter receptors or inhibit specific enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

    3-(4-Nitrophenoxy)piperidine: Similar structure but with the nitro group in the para position.

    3-(2-Aminophenoxy)piperidine: The nitro group is reduced to an amino group.

    3-(2-Chlorophenoxy)piperidine: The nitro group is replaced by a chlorine atom.

Uniqueness: 3-(2-Nitrophenoxy)piperidine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para or meta counterparts, making it a valuable compound for specific synthetic and medicinal applications.

Properties

IUPAC Name

3-(2-nitrophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9/h1-2,5-6,9,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOUXOOGUDTNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.